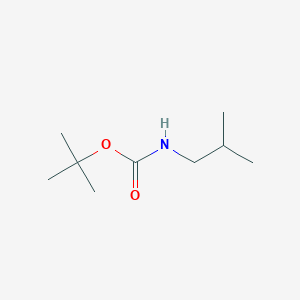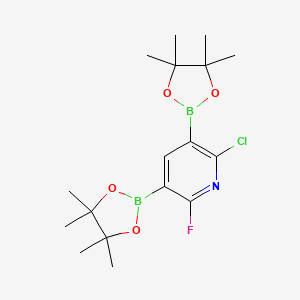
3-(氨甲基)-7-氟喹啉-2(1H)-酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one hydrochloride is a synthetic compound that belongs to the quinolone family. It is widely used in scientific research due to its diverse pharmacological properties. The compound has shown promising results in treating various diseases, including bacterial and viral infections, cancer, and neurological disorders.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride, also known as 3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one hydrochloride:
Antibacterial Agents
3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride: has shown significant potential as an antibacterial agent. Its structure allows it to interact with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This interaction inhibits bacterial growth, making it a promising candidate for developing new antibiotics, especially against resistant strains.
Anticancer Research
This compound has been explored for its anticancer properties. Its ability to intercalate with DNA and disrupt the replication process can lead to apoptosis in cancer cells . Researchers are investigating its efficacy in treating various cancers, including breast and lung cancer, by targeting specific cellular pathways involved in tumor growth and proliferation.
Fluorescent Probes
Due to its unique chemical structure, 3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride can be used as a fluorescent probe in biological imaging . Its fluorescence properties make it suitable for tracking cellular processes, studying protein interactions, and visualizing cellular components in real-time.
Enzyme Inhibition Studies
This compound is also valuable in enzyme inhibition studies. It can act as a competitive inhibitor for certain enzymes, providing insights into enzyme kinetics and mechanisms . Such studies are crucial for drug development, as they help identify potential therapeutic targets and optimize drug efficacy.
Neuroprotective Agents
Research has indicated that 3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride may have neuroprotective effects . It can modulate neurotransmitter levels and protect neurons from oxidative stress and apoptosis. This makes it a potential candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Anti-inflammatory Applications
The compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This application is particularly relevant for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antiviral Research
3-(Aminomethyl)-7-fluoro-2(1H)-quinolinone hydrochloride: has shown promise in antiviral research. Its ability to interfere with viral replication mechanisms makes it a potential candidate for developing antiviral drugs . Studies are ongoing to evaluate its effectiveness against viruses like HIV, influenza, and coronaviruses.
Photodynamic Therapy
In photodynamic therapy (PDT), this compound can be used as a photosensitizer . When activated by light, it produces reactive oxygen species that can kill cancer cells or pathogens. This application is being explored for treating various cancers and infections, offering a non-invasive therapeutic option.
属性
IUPAC Name |
3-(aminomethyl)-7-fluoro-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O.ClH/c11-8-2-1-6-3-7(5-12)10(14)13-9(6)4-8;/h1-4H,5,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFRJYLCZWBEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C(=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185431-26-8 |
Source


|
| Record name | 3-(aminomethyl)-7-fluoro-1,2-dihydroquinolin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2838675.png)


![N-(benzo[b]thiophen-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2838678.png)

![6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine](/img/structure/B2838683.png)


![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-cyclopropylpropanamide](/img/structure/B2838690.png)

![3-oxo-N-(p-tolyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2838693.png)

